molecular formula C6H9ClO B11824631 (r)-2,2-Dimethylcyclopropanecarboxylic acid chloride CAS No. 500906-25-2

(r)-2,2-Dimethylcyclopropanecarboxylic acid chloride

Cat. No.: B11824631
CAS No.: 500906-25-2
M. Wt: 132.59 g/mol
InChI Key: QQNQOWHUBGUGQI-BYPYZUCNSA-N
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Description

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is an organic compound with the functional group −C(=O)Cl. It is a derivative of carboxylic acids where the hydroxyl group is replaced by a chlorine atom. This compound is known for its high reactivity due to the presence of the acyl chloride group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is typically synthesized from its corresponding carboxylic acid, ®-2,2-Dimethylcyclopropanecarboxylic acid. The most common method involves the reaction of the carboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

R-COOH+SOCl2R-COCl+SO2+HCl\text{R-COOH} + \text{SOCl}_2 \rightarrow \text{R-COCl} + \text{SO}_2 + \text{HCl} R-COOH+SOCl2​→R-COCl+SO2​+HCl

In this reaction, the carboxylic acid reacts with thionyl chloride, resulting in the formation of the acid chloride, sulfur dioxide, and hydrogen chloride . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of acid chlorides often involves the use of phosgene (COCl₂) or phosphorus trichloride (PCl₃) as chlorinating agents. These methods are preferred for large-scale production due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

®-2,2-Dimethylcyclopropanecarboxylic acid chloride undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:

    Hydrolysis: Reacts with water to form the corresponding carboxylic acid and hydrochloric acid.

    Aminolysis: Reacts with ammonia or amines to form amides.

    Alcoholysis: Reacts with alcohols to form esters.

    Reduction: Can be reduced to the corresponding aldehyde or alcohol.

Common Reagents and Conditions

Major Products

    Carboxylic Acids: From hydrolysis.

    Amides: From aminolysis.

    Esters: From alcoholysis.

    Aldehydes/Alcohols: From reduction.

Scientific Research Applications

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2,2-Dimethylcyclopropanecarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Comparison with Similar Compounds

Similar Compounds

  • Acetyl Chloride (CH₃COCl)
  • Benzoyl Chloride (C₆H₅COCl)
  • Propionyl Chloride (C₂H₅COCl)

Uniqueness

®-2,2-Dimethylcyclopropanecarboxylic acid chloride is unique due to the presence of the cyclopropane ring, which imparts significant ring strain and affects its reactivity. This makes it distinct from other acyl chlorides, which typically do not have such strained ring systems .

Properties

CAS No.

500906-25-2

Molecular Formula

C6H9ClO

Molecular Weight

132.59 g/mol

IUPAC Name

(1R)-2,2-dimethylcyclopropane-1-carbonyl chloride

InChI

InChI=1S/C6H9ClO/c1-6(2)3-4(6)5(7)8/h4H,3H2,1-2H3/t4-/m0/s1

InChI Key

QQNQOWHUBGUGQI-BYPYZUCNSA-N

Isomeric SMILES

CC1(C[C@H]1C(=O)Cl)C

Canonical SMILES

CC1(CC1C(=O)Cl)C

Origin of Product

United States

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